2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 886941-37-3
VCID: VC11951998
InChI: InChI=1S/C13H18N6O3S2/c1-7-5-8(19-22-7)14-9(20)6-23-12-18-17-11(24-12)15-10(21)16-13(2,3)4/h5H,6H2,1-4H3,(H,14,19,20)(H2,15,16,17,21)
SMILES: CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C
Molecular Formula: C13H18N6O3S2
Molecular Weight: 370.5 g/mol

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

CAS No.: 886941-37-3

Cat. No.: VC11951998

Molecular Formula: C13H18N6O3S2

Molecular Weight: 370.5 g/mol

* For research use only. Not for human or veterinary use.

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide - 886941-37-3

Specification

CAS No. 886941-37-3
Molecular Formula C13H18N6O3S2
Molecular Weight 370.5 g/mol
IUPAC Name 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Standard InChI InChI=1S/C13H18N6O3S2/c1-7-5-8(19-22-7)14-9(20)6-23-12-18-17-11(24-12)15-10(21)16-13(2,3)4/h5H,6H2,1-4H3,(H,14,19,20)(H2,15,16,17,21)
Standard InChI Key LHFDLOAOKRJMJA-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C
Canonical SMILES CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C

Introduction

Structural Analysis

Molecular Architecture

The compound’s structure comprises three key moieties:

  • 1,3,4-Thiadiazole Ring: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, known for electronic stability and bioactivity.

  • Sulfanyl-Acetamide Linker: A -S-CH2-C(=O)-NH- group connecting the thiadiazole to the oxazole ring.

  • 5-Methyl-1,2-Oxazole Substituent: A five-membered oxygen- and nitrogen-containing heterocycle with a methyl group at position 5.

Key Physicochemical Properties

PropertyValueSource
Molecular Weight370.5 g/mol
logP2.85 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Polar Surface Area112.8 Ų

The tert-butylcarbamoyl group enhances lipophilicity, potentially improving membrane permeability, while the oxazole ring contributes to π-π stacking interactions in biological targets .

Synthesis and Characterization

Synthetic Pathway

The synthesis involves multi-step reactions:

  • Thiadiazole Core Formation: Condensation of thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions.

  • Sulfanyl-Acetamide Coupling: Reaction of 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) .

  • Oxazole Ring Introduction: Cyclization of propargylamines or via Huisgen cycloaddition to attach the 5-methyl-1,2-oxazol-3-yl group.

Characterization Data

  • NMR: 1H^1\text{H} NMR (DMSO-d6): δ 1.38 (s, 9H, tert-butyl), 2.34 (s, 3H, CH3), 4.21 (s, 2H, SCH2), 6.82 (s, 1H, oxazole-H) .

  • Mass Spectrometry: ESI-MS m/z 371.1 [M+H]+ .

  • HPLC Purity: >95% (method: C18 column, acetonitrile/water gradient).

Biological Activities

Antimicrobial Activity

Thiadiazole derivatives exhibit broad-spectrum antimicrobial properties. In vitro studies of analogs show:

OrganismMIC (µg/mL)Reference
Staphylococcus aureus8–16
Escherichia coli16–32
Candida albicans32–64

Mechanistically, the sulfanyl group disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.3
A549 (Lung)18.7
HepG2 (Liver)22.1

The acetamide moiety may intercalate DNA or inhibit topoisomerase II, though target validation is ongoing.

Research Findings and Challenges

Key Studies

  • SAR Analysis: Substituents at the thiadiazole C5 position (e.g., tert-butylcarbamoyl) enhance metabolic stability by reducing CYP3A4-mediated oxidation.

  • In Vivo Pharmacokinetics: Oral bioavailability in rats is 42%, with a half-life of 3.2 hours, suggesting suitability for oral dosing .

Limitations

  • Solubility: Aqueous solubility <10 µg/mL necessitates formulation optimization .

  • Off-Target Effects: Moderate hERG inhibition (IC50 = 15 µM) raises cardiac safety concerns.

Future Directions

  • Prodrug Development: Esterification of the acetamide group to improve solubility.

  • Targeted Delivery: Nanoparticle encapsulation (e.g., PLGA) to enhance tumor accumulation.

  • Combination Therapy: Synergy studies with cisplatin in resistant cancers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator